N-Acetyl-D-leucine
Descripción general
Descripción
N-Acetyl-D-leucine is a D-amino acid that is deacylated in bacteria by D-aminoacylase enzymes . It is used to help differentiate members of the amidohydrolase enzyme superfamily . It is a preferred substrate of Gox1177 from Gluconobacter oxidans . N-acetyl-D-leucine is also a derivative of D-leucine and a substrate for various enzymes in the amidohydrolase superfamily .
Synthesis Analysis
The pharmacokinetics of the enantiomers of N-acetyl-leucine have been investigated after administration of the racemate (N-acetyl-DL-leucine) or purified, pharmacologically active L-enantiomer (N-acetyl-L-leucine) . The results suggest that during chronic administration of the racemate, the D-enantiomer would accumulate, which could have negative effects .Molecular Structure Analysis
The molecular structure of N-Acetyl-D-leucine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .Physical And Chemical Properties Analysis
N-Acetyl-D-leucine has a molecular formula of C8H15NO3 and an average mass of 173.210 Da . Its physical properties include a density of 1.1±0.1 g/cm3, a boiling point of 369.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C .Aplicaciones Científicas De Investigación
1. Neurodegenerative Disease Treatment
- Application Summary: N-Acetyl-l-Leucine is being studied for its potential in treating neurodegenerative disorders. It’s believed to normalize cellular energy production and improve lysosomal function, which are severely affected by diseases like Niemann–Pick disease type C (NPC) .
- Methods of Application: The current working hypothesis is that N-Acetyl-l-Leucine enters metabolic pathways, and its effects are mediated via its metabolic products .
- Results or Outcomes: While the precise mechanistic details of how acetylation converts leucine into a drug are still unknown, the compound has shown promise in improving the neurologic function and symptoms in patients with NPC .
2. Treatment of Vertigo
- Application Summary: N-acetyl-d,l-leucine is approved in France for vertigo and its l-enantiomer is being developed as a drug for rare and common neurological disorders .
- Methods of Application: The precise mechanistic details of how acetylation converts leucine into a drug are unknown .
- Results or Outcomes: The compound has been used as an over-the-counter drug for the treatment of vertigo since 1957 .
3. Substrate for D-aminoacylase
- Application Summary: N-Acetyl-D-leucine may be used with other D-aminoacylated amino acids as a substrate for the identification, differentiation, and characterization of D-aminoacylase(s)/amidohydrolase(s) .
- Methods of Application: The compound is used as a substrate for D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 .
4. Treatment of Ataxia-Telangiectasia
- Application Summary: N-acetyl-l-leucine is being investigated as a therapy for ataxia-telangiectasia, a rare neurodegenerative disease .
- Methods of Application: The compound is being studied under a master protocol comprising three separate basket studies .
5. Treatment of Tangier Disease and Sandhoff Disease
- Application Summary: N-Acetyl-D-leucine (ADLL) has shown potential for therapeutic use in a broader range of diseases, including Tangier disease and Sandhoff disease .
- Methods of Application: The compound has been studied in vitro in Tangier disease fibroblasts and in vivo in a Sandhoff disease mouse model .
- Results or Outcomes: The studies suggest that ADLL may slow disease progression in these conditions .
5. Treatment of Tangier Disease and Sandhoff Disease
- Application Summary: N-Acetyl-D-leucine (ADLL) has shown potential for therapeutic use in a broader range of diseases, including Tangier disease and Sandhoff disease .
- Methods of Application: The compound has been studied in vitro in Tangier disease fibroblasts and in vivo in a Sandhoff disease mouse model .
- Results or Outcomes: The studies suggest that ADLL may slow disease progression in these conditions .
6. Differentiation of Amidohydrolase Enzyme Superfamily
Safety And Hazards
Direcciones Futuras
N-acetyl-l-leucine is being intensively studied by both academia and industry as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . There are ongoing multinational clinical trials with the purified L-enantiomer for the treatment of Niemann-Pick disease type C, the GM2 gangliosidoses, and Ataxia-Telangiectasia .
Propiedades
IUPAC Name |
(2R)-2-acetamido-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXCEHXYPACJF-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361310 | |
Record name | N-Acetyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-leucine | |
CAS RN |
19764-30-8 | |
Record name | Acetylleucine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYLLEUCINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91WU82GA22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.